2,3-Dibromo-1-benzothiophene-7-carboxylic acid
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Overview
Description
2,3-Dibromo-1-benzothiophene-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H4Br2O2S. It is a derivative of benzothiophene, a sulfur-containing aromatic compound.
Scientific Research Applications
2,3-Dibromo-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and materials science.
Safety and Hazards
The safety information for 2,3-Dibromo-1-benzothiophene-7-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Benzothiophene compounds, including 2,3-Dibromo-1-benzothiophene-7-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mechanism of Action
Biochemical Pathways
Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Result of Action
Given the biological activities of similar benzofuran compounds, it is possible that this compound may also exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid typically involves the bromination of benzothiophene derivatives. One common method is the bromination of 1-benzothiophene-7-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and aldehydes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-benzothiophene: Lacks the carboxylic acid group, making it less polar.
1-Benzothiophene-7-carboxylic acid: Lacks the bromine atoms, affecting its reactivity.
2,3-Dibromothianaphthene: A similar brominated thiophene derivative.
Uniqueness
2,3-Dibromo-1-benzothiophene-7-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2,3-dibromo-1-benzothiophene-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKRNWRSHCECRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936122-47-2 |
Source
|
Record name | 2,3-dibromo-1-benzothiophene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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